N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide
Overview
Description
N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a dichlorophenyl group and a pyridine ring connected via a hydrazone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide typically involves the condensation of 5-(2,3-dichlorophenyl)furan-2-carbaldehyde with pyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the dichlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the hydrazone linkage can produce hydrazine derivatives .
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an anti-inflammatory or anticancer agent due to its unique structure and functional groups.
Materials Science: The compound’s ability to form stable complexes with metals makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone linkage and aromatic rings. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide: This compound has a similar structure but with a phenylacetohydrazide moiety instead of a pyridine-3-carbohydrazide.
5-(2,3-dichlorophenyl)furan-2-carboxylic acid: This compound shares the furan and dichlorophenyl groups but lacks the hydrazone linkage and pyridine ring.
Uniqueness
N’-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide is unique due to its combination of a furan ring, dichlorophenyl group, and pyridine ring connected via a hydrazone linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O2/c18-14-5-1-4-13(16(14)19)15-7-6-12(24-15)10-21-22-17(23)11-3-2-8-20-9-11/h1-10H,(H,22,23)/b21-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMBFVAPRRIIFZ-UFFVCSGVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=NNC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=N/NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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